![molecular formula C10H17NO2 B1492564 Ethyl 2-aminospiro[3.3]heptane-2-carboxylate CAS No. 2098045-26-0](/img/structure/B1492564.png)

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Descripción general

Descripción

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate, also known as Ethyl-2-aminospiro[3.3]heptane-2-carboxylate, is a synthetic compound of the aminoalcohol class. This compound has a wide range of applications in the field of medicinal chemistry, as it has been used in the synthesis of various pharmaceuticals and drugs. It is a versatile compound that has been used in the synthesis of many different drugs, including anti-cancer drugs and anti-inflammatory drugs.

Aplicaciones Científicas De Investigación

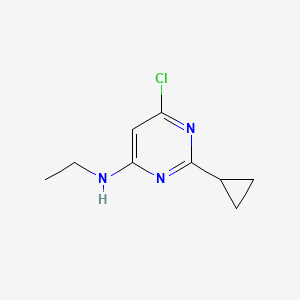

Drug Discovery: Modulation of Pharmacokinetic Profiles

In the realm of drug discovery, Ethyl 2-aminospiro[3.3]heptane-2-carboxylate has been identified as a promising candidate for modulating the pharmacokinetic profiles of pharmaceutical compounds. The spiro[3.3]heptane structure, to which this compound belongs, has been shown to be less lipophilic and more soluble in aqueous solutions compared to traditional six-membered monocyclic counterparts. This makes it a valuable scaffold for increasing metabolic stability and resistance in drug molecules .

Antibiotic Development: Ciprofloxacin Analogues

The compound’s utility extends to antibiotic development, where it has been used to create analogues of ciprofloxacin. By incorporating the spiro[3.3]heptane unit into the fluoroquinolone scaffold, researchers have developed new ciprofloxacin derivatives with enhanced metabolic resistance, which is crucial for combating antibiotic resistance .

Chemical Space Exploration: Access to Novel Structures

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate allows chemists to explore deeper chemical spaces by transitioning from linear to angular spiro[3.3]heptanes. This transition enables the synthesis of compounds with unique structural features that can serve as chemically stable surrogates for traditionally used compounds .

Synthetic Chemistry: Advanced Spirocycles

In synthetic chemistry, this compound is used to introduce various substituents on the carbon atoms of spirocycles. The advanced angular spirocycles synthesized from Ethyl 2-aminospiro[3.3]heptane-2-carboxylate have shown potential in few-step syntheses, demonstrating the versatility of the spiro[3.3]heptane core .

Pharmacology: Anti-Angiogenic Properties

The spiro[3.3]heptane core, when used as a surrogate for a carbonyl group in drug molecules like thalidomide, has exhibited promising anti-angiogenic properties. This suggests potential applications in the development of anti-cancer and anti-inflammatory drugs .

Material Science: Functional Group Introduction

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate serves as a precursor for introducing functional groups such as nitriles and sulfonamides into spiro[3.3]heptane structures. This is particularly useful in material science for creating compounds with specific properties for various applications .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and purity, Ethyl 2-aminospiro[3.3]heptane-2-carboxylate can be used as a reference standard in analytical chemistry. It helps in the calibration of analytical instruments and the validation of analytical methods .

Neuropharmacology: GABAA Receptor Studies

Although the oxetane analogue of diazepam, which shares a similar spiro[3.3]heptane structure, was inactive in binding to GABAA receptor subtypes, the structural information obtained from such studies can inform future research in neuropharmacology. This highlights the compound’s role in studying receptor-ligand interactions .

Propiedades

IUPAC Name |

ethyl 2-aminospiro[3.3]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-8(12)10(11)6-9(7-10)4-3-5-9/h2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEUFYYGEDPHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2(C1)CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

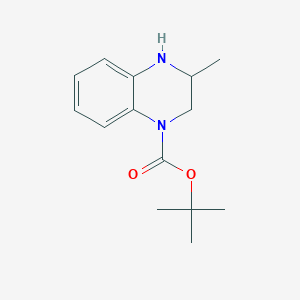

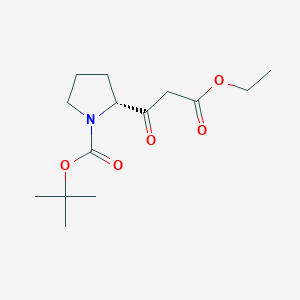

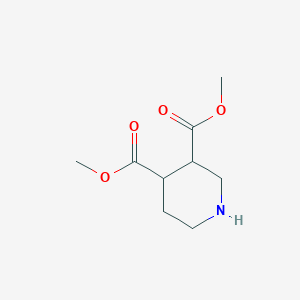

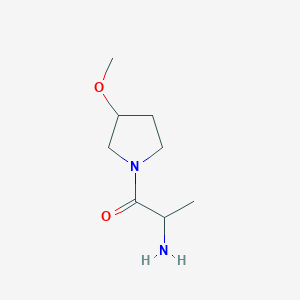

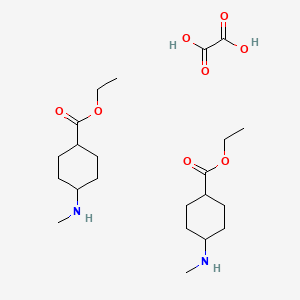

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)

![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)

![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)

![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)